molecular formula C11H9F2N5O2S B2776748 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine CAS No. 307326-41-6

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine

Cat. No. B2776748
CAS RN: 307326-41-6
M. Wt: 313.28
InChI Key: FZLQQYQOWHILQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Synthesis and Crystal Structure

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine and its derivatives have been a subject of study in the synthesis of various chemical compounds. One such research delved into synthesizing new 4-thiopyrimidine derivatives, focusing on their crystal structure and cytotoxic activity. These compounds, including variants with different substituents on the pyrimidine ring, were characterized using NMR, IR, mass spectroscopies, and X-ray diffraction, demonstrating distinct features in hydrogen-bond interactions (Stolarczyk et al., 2018).

Water Treatment Technologies

In the field of water treatment, novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine have been developed. These membranes show improved water flux and are effective in treating dye solutions, demonstrating the potential of these compounds in environmental applications (Liu et al., 2012).

Development of Thermally Stable Polymers

Research has also focused on creating new types of soluble, thermally stable polymers using derivatives of this chemical compound. These studies aim to develop materials with specific thermal and solubility properties, potentially useful in various industrial applications (Mehdipour‐Ataei & Hatami, 2007).

Antiviral Activity

Studies on the antiviral activity of pyrimidine derivatives, including those related to N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine, have been conducted. These compounds show promise in inhibiting the replication of various viruses, indicating their potential use in medicinal chemistry (Holý et al., 2002).

Photophysical Studies

In the realm of photochemistry, derivatives of this compound have been used to study intramolecular electron transfer, revealing insights into their photophysical properties. These findings have implications in the development of photolabile drugs and photoinduced electron-transfer systems (Fasani et al., 2006).

Future Directions

The future directions for research on “N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine” and similar compounds could involve further development of difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents , and these advances have streamlined access to molecules of pharmaceutical relevance .

properties

IUPAC Name

4-N-[4-(difluoromethylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N5O2S/c12-11(13)21-7-3-1-6(2-4-7)17-10-8(18(19)20)9(14)15-5-16-10/h1-5,11H,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLQQYQOWHILQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine

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